N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to a dihydropyrimidine moiety. The compound’s structure suggests potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the dihydropyrimidine intermediate.
Attachment of the Sulfonamide Group: The final step involves the reaction of the dihydropyrimidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to inhibit key enzymes and pathways in pathogens and cancer cells.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and the role of sulfonamides in biological systems.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: It is used in the synthesis of other bioactive compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide involves the inhibition of key enzymes and pathways in biological systems. The compound targets enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides, leading to cell death in rapidly dividing cells, such as cancer cells and pathogens.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound that also targets DHFR and TS, used in the treatment of cancer.
Methotrexate: Another DHFR inhibitor used in cancer therapy and autoimmune diseases.
Sulfonamide Antibiotics: A class of antibiotics that contain the sulfonamide group and are used to treat bacterial infections.
Uniqueness
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structure, which combines the dihydropyrimidine core with the sulfonamide group. This unique combination allows it to exhibit a broad spectrum of biological activities and makes it a valuable compound for further research and drug development.
Properties
CAS No. |
2954-20-3 |
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Molecular Formula |
C15H20N4O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H20N4O3S/c1-10-5-7-12(8-6-10)23(21,22)17-9-3-4-13-11(2)18-15(16)19-14(13)20/h5-8,17H,3-4,9H2,1-2H3,(H3,16,18,19,20) |
InChI Key |
XNAPMKWOAHQHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=C(N=C(NC2=O)N)C |
Origin of Product |
United States |
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